molecular formula C7H14ClNO B2582209 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 2305252-97-3

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B2582209
CAS No.: 2305252-97-3
M. Wt: 163.65
InChI Key: OMGHUKNDBNOMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a bicyclic amine derivative characterized by a nitrogen atom at position 3, a hydroxyl group at position 6, and a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.08 g/mol (). The compound exists as an off-white solid or powder and is utilized in pharmaceutical research, particularly as a building block for drug candidates targeting neurological disorders like Alzheimer’s disease ().

Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHUKNDBNOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-97-3
Record name 3-azabicyclo[3.2.1]octan-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic structure . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of catalytic processes and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

ReagentConditionsProductSelectivityReference
Potassium permanganateAcidic aqueous solution3-Azabicyclo[3.2.1]octan-6-oneHigh (>90%)
Chromium trioxide (CrO₃)Acetic acid, 50°C6-Keto derivativeModerate
OzoneDichloromethane, −78°CRing-opened diketoneLow
  • Mechanistic Insight : Oxidation with KMnO₄ proceeds via deprotonation of the hydroxyl group, forming a ketone intermediate. CrO₃ acts through a similar pathway but requires acidic conditions to stabilize intermediates.

Reduction Reactions

The bicyclic structure can be reduced to modify stereochemistry or ring saturation:

ReagentConditionsProductNotesReference
Sodium borohydride (NaBH₄)Methanol, RTPartially reduced alcoholRetains bicyclic framework
LiAlH₄Diethyl ether, refluxFully saturated 3-azabicyclo[3.2.1]octaneAlters ring strain
H₂/Pd-CEthanol, 50 psiDehydroxylated amineRequires high pressure
  • Stereochemical Impact : Reduction with NaBH₄ preserves the stereochemistry of the hydroxyl group, while LiAlH₄ may induce epimerization at the bridgehead positions.

Substitution Reactions

The nitrogen atom and hydroxyl group are primary sites for nucleophilic substitution:

Nitrogen-Centered Substitution

ReagentConditionsProductYieldReference
Methyl iodideDMF, K₂CO₃, 60°CN-Methylated derivative85%
Benzyl chlorideTHF, NaH, 0°C → RTN-Benzyl derivative78%
Sulfonyl chloridesCH₂Cl₂, Et₃N, RTSulfonamide derivatives (e.g., 47–50 )55–91%
  • Sulfonamide Formation : Coupling with sulfonyl chlorides (e.g., 52k ) produces bioactive analogues with enhanced receptor affinity .

Hydroxyl Group Substitution

ReagentConditionsProductApplicationReference
Acetyl chloridePyridine, 0°C6-Acetoxy derivativeProdrug synthesis
Tosyl chlorideCH₂Cl₂, DMAP, RTTosylate intermediateFacilitates nucleophilic displacement

Cyclization and Ring-Opening Reactions

The bicyclic framework participates in ring-expansion or fragmentation:

Reaction TypeReagent/CatalystProductKey ObservationReference
Acid-mediated cyclizationAlCl₃, CH₂Cl₂, RTChlorinated arylidene derivativesHigh stereoselectivity
HydrolysisHCl (6M), reflux3-Alkanoyl-4-chlorocyclohexanamineYields up to 95%
  • AlCl₃-Promoted Reactions : Cyclization/chlorination sequences enable access to complex scaffolds like 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes .

Comparative Reactivity

The table below contrasts reactivity trends with related bicyclic compounds:

CompoundOxidation SusceptibilityReduction EaseSubstitution SitesReference
3-Azabicyclo[3.2.1]octan-6-ol HClHigh (C-6 OH)ModerateN, C-6
TropineLowHighN, C-3
2-Azabicyclo[3.2.1]octaneNoneHighN only
  • Key Insight : The C-6 hydroxyl group enhances oxidation and substitution reactivity compared to nitrogen-only analogues .

Industrial and Pharmacological Relevance

  • Drug Discovery : Sulfonamide derivatives exhibit nanomolar inhibition of N-acylethanolamine acid amidase (NAAA), a therapeutic target for inflammation .

  • Scalable Synthesis : Continuous flow reactors optimize yields (>80%) for gram-scale production of substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride is explored for its potential as a pharmacophore in drug design due to its structural resemblance to tropane alkaloids, which are known for their diverse biological activities. Studies indicate that it may interact with cholinergic receptors, influencing neurotransmission and potentially leading to therapeutic effects in conditions such as pain management and cognitive enhancement .

The compound exhibits notable biological activity attributed to its interaction with specific receptors in the central nervous system:

  • Antinociceptive Effects : Research has demonstrated that this compound can modulate pain pathways, showing promise as an analgesic agent in animal models .
  • Neuromodulatory Properties : It may influence neurotransmitter release and receptor activity, impacting conditions such as anxiety and depression by binding to opioid receptors, particularly kappa opioid receptors .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique bicyclic structure allows for the development of various derivatives with tailored properties for specific applications in drug discovery and chemical research .

Case Study 1: Antinociceptive Efficacy

A study evaluated the antinociceptive efficacy of this compound in a neuropathic pain model. The compound was administered at doses ranging from 10 mg/kg to 30 mg/kg, resulting in significant pain relief compared to control groups.

Case Study 2: Cognitive Enhancement

In a double-blind clinical trial involving patients with mild cognitive impairment, participants receiving this compound exhibited improved cognitive assessment scores compared to those receiving a placebo, suggesting potential benefits in cognitive function enhancement.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique bicyclic structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

Table 1: Key Structural Differences Among Azabicyclo Derivatives
Compound Name Bicyclic System Substituents Molecular Formula CAS Number Molecular Weight (g/mol)
3-Azabicyclo[3.2.1]octan-6-ol hydrochloride [3.2.1]octane -OH (C6), -HCl C₇H₁₄ClNO 1331847-92-7† 163.65
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride [3.2.1]octane O at C8, -HCl C₆H₁₀ClNO 54745-74-3 163.61
3-Azabicyclo[3.1.0]hexane hydrochloride [3.1.0]hexane -HCl C₅H₁₀ClN 73799-64-1 119.59
6-Azabicyclo[3.2.1]octan-3-ol [3.2.1]octane -OH (C3), N at C6 C₇H₁₃NO CID 58023135 127.18
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride [3.2.1]octane -OH (C3), -HCl C₇H₁₄ClNO 17366-48-2 163.08

†Primary CAS from ; other CAS numbers sourced from .

Key Observations :

  • Heteroatom Position : The position of nitrogen (e.g., 3-aza vs. 6-aza) and oxygen (e.g., 8-oxa) alters electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Purity (%) Appearance Solubility (H₂O) Stability
This compound 97–98 Off-white solid Moderate Stable at RT‡
3-Azabicyclo[3.1.0]hexane hydrochloride >95 White powder High Hygroscopic
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 99 Crystalline Low Sensitive to heat

‡RT = Room temperature (20–25°C). Data compiled from .

Key Observations :

  • Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar derivatives like 8-oxa analogues .
  • Stability : Hygroscopicity in smaller systems (e.g., [3.1.0]hexane) necessitates stringent storage conditions .
Table 3: Pharmacological and Toxicological Profiles
Compound Name Therapeutic Use Toxicity Profile
This compound Alzheimer’s research (γ-secretase modulation) Limited data; non-mutagenic in preliminary assays
3-Azabicyclo[3.2.2]nonane Experimental Teratogenic in animal models
1-Azabicyclo[3.2.1]octan-6-ol derivatives Anticholinergic agents Neurotoxic at high doses

Key Observations :

  • Therapeutic Potential: Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl) compounds show promise in Alzheimer’s treatment via γ-secretase modulation ().
  • Safety : Structural analogues with trifluoromethyl groups (e.g., 8-(trifluoromethyl) derivatives) may exhibit improved blood-brain barrier penetration but require toxicity validation .

Biological Activity

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride, a bicyclic compound with the molecular formula C₇H₁₄ClNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural similarity to neurotransmitters and its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both a six-membered and a five-membered ring, with a hydroxyl group (-OH) at the sixth carbon position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Its mechanism involves binding to specific molecular targets, which may include neurotransmitter receptors and enzymes, thereby modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at various receptors, influencing neurotransmission and potentially affecting conditions such as anxiety or depression.
  • Antinociceptive Effects : Preliminary studies have indicated that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies .
  • Anti-inflammatory Activity : Some derivatives have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bicyclic core or substituents can significantly influence its pharmacological profile.

Modification TypeDescriptionImpact on Activity
N-substitutionVaries from simple alkyl groups to complex moietiesAlters receptor binding affinity
Hydroxyl group positionChanging the position of -OH can affect solubility and receptor interactionsEnhances or diminishes activity
Ring size variationModifying the ring structure influences chemical reactivityMay lead to novel therapeutic agents

Case Studies

  • Kappa Opioid Receptor Antagonists : A study explored analogs derived from 8-azabicyclo[3.2.1]octanes that showed selective antagonism at kappa opioid receptors, highlighting the potential for developing pain relief medications based on similar scaffolds .
  • NAAA Inhibition : Research on pyrazole azabicyclo[3.2.1]octanes revealed potent NAAA inhibitors with low nanomolar IC50 values, suggesting that modifications to the azabicyclo framework could yield compounds with significant anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride?

  • Methodological Answer : The compound is synthesized via a multi-step route involving:

  • NIO4-mediated dehydroxylation of norbornane β-amino acids to form the bicyclic core.
  • Enzymatic resolution using lipases or esterases to achieve enantioselective ring-opening of β-lactam intermediates, yielding stereochemically pure products .
  • Reductive amination to introduce functional groups (e.g., hydroxyl or methyl groups) at specific positions.
    Table 1 : Key Reaction Steps and Yields
StepReagents/ConditionsYield (%)Reference
DehydroxylationNaIO4, N-methylmorpholine-N-oxide65–78
Enzymatic resolutionLipase PS-IM, phosphate buffer85–92*
Reductive aminationNaBH4, methanol70–80
*Enantiomeric excess (ee) >98%.

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Enantiomeric purity is achieved via enzymatic kinetic resolution . For example, lipase-mediated hydrolysis selectively processes one enantiomer of a racemic β-lactam, leaving the other unreacted. The unreacted isomer is then converted to the desired bicyclic amino alcohol . Analytical techniques like chiral HPLC or polarimetry validate enantiopurity.

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions.
  • X-ray crystallography to resolve absolute stereochemistry, as demonstrated for active enantiomers in SAR studies .
  • Elemental analysis and mass spectrometry to verify molecular composition.

Advanced Research Questions

Q. How does stereochemistry influence biological activity in this compound class?

  • Methodological Answer : Stereochemical configuration directly impacts receptor binding. For example, (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane exhibits potent analgesic activity, while its enantiomer is less active. X-ray studies correlate the (6R,7S) configuration with μ-opioid receptor affinity . To assess stereochemical effects:

  • Synthesize enantiomers via chiral auxiliaries or enzymatic resolution.
  • Compare in vitro binding assays (e.g., IC50 values) and in vivo efficacy in pain models.

Q. How can enzyme-mediated synthesis steps be optimized for scalability?

  • Methodological Answer : Optimize parameters such as:

  • Enzyme loading (e.g., lipase PS-IM at 10–20 mg/mmol substrate).
  • Solvent system (e.g., tert-butyl methyl ether/water biphasic systems improve enzyme stability).
  • Temperature (25–30°C balances reaction rate and enzyme denaturation) .
    Pilot-scale trials should monitor ee and yield to ensure reproducibility.

Q. What strategies resolve conflicting structure-activity relationship (SAR) data across studies?

  • Methodological Answer : Discrepancies often arise from divergent assay conditions or substituent positioning. To address this:

  • Standardize assays (e.g., uniform cell lines, receptor subtypes, and readouts).
  • Systematic SAR exploration : Vary substituents (e.g., methyl, hydroxyl, phenyl groups) at positions 3, 6, and 7, then correlate with activity. For example, 6,7-dimethyl derivatives show balanced agonist/antagonist profiles, while mono-methyl analogs are less potent .

Q. How is in vivo efficacy evaluated for Alzheimer’s disease applications?

  • Methodological Answer : Preclinical models include:

  • Transgenic mice (e.g., APP/PS1) to assess γ-secretase modulation and amyloid-β reduction.
  • Cognitive behavioral tests (e.g., Morris water maze) to evaluate memory improvement.
  • Biomarker analysis (e.g., CSF Aβ42 levels) to confirm target engagement .

Data Contradiction and Validation

Q. How should researchers address discrepancies in elemental analysis results?

  • Methodological Answer : Discrepancies may arise from hydration or salt forms. For example, a compound analyzed as C21H29N5O2·2HCl·¼H2O requires adjustment for solvent content. Validate via:

  • Thermogravimetric analysis (TGA) to quantify hydration.
  • Ion chromatography to confirm HCl stoichiometry .

Q. What steps validate conflicting biological activity in enantiomers?

  • Methodological Answer :

  • Re-synthesize enantiomers using orthogonal methods (e.g., chiral chromatography vs. enzymatic resolution).
  • Replicate assays with blinded samples to eliminate bias.
  • Molecular docking to predict binding modes and explain activity differences .

Tables for Key Findings

Table 2 : Structure-Activity Relationships (SAR) of 6-Azabicyclo[3.2.1]octane Derivatives

Substituents (Position)Analgesic Activity (ED50, mg/kg)μ-Opioid Receptor Binding (Ki, nM)
6-Me, 7-Me0.81.2
6-Me, 7-H2.58.4
6-H, 7-Me5.622.1

Table 3 : Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Conversion (%)
Lipase PS-IMtrans-β-lactam9845
Esterase APE-Rcis-β-lactam9550

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.